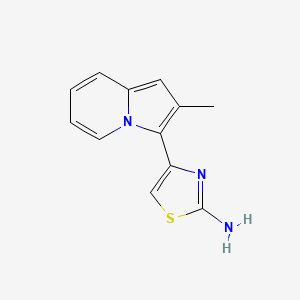

4-(2-Methylindolizin-3-yl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11N3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

4-(2-methylindolizin-3-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H11N3S/c1-8-6-9-4-2-3-5-15(9)11(8)10-7-16-12(13)14-10/h2-7H,1H3,(H2,13,14) |

InChI Key |

RCAAGMPDLCPNGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)N |

Origin of Product |

United States |

Mechanistic Elucidation of Synthetic Pathways to the Indolizine Thiazole Amine Framework

Mechanistic Investigations in Indolizine (B1195054) Ring Formation

The formation of the indolizine ring, a nitrogen-containing heterocycle with a bridgehead nitrogen atom, can be achieved through various mechanistic pathways. researchgate.net These routes often involve the generation of reactive intermediates that undergo subsequent cyclization and aromatization to yield the final indolizine structure. Key intermediates in these processes include zwitterions and radicals, and many synthetic approaches are facilitated by the use of metal catalysts.

Zwitterionic Intermediates and Cyclization Processes

Zwitterionic intermediates play a significant role in several synthetic strategies for constructing the indolizine skeleton. acs.org One common approach involves the generation of pyridinium (B92312) ylides, which are 1,3-dipoles, from the reaction of a pyridine (B92270) derivative with a suitable alkylating agent. These ylides can then undergo cycloaddition reactions with various dipolarophiles to form the indolizine ring.

Another important class of zwitterionic intermediates are pyridinium 1,4-zwitterions. mdpi.com For instance, pyridinium 1,4-zwitterionic thiolates can react with α-functionalized bromoalkanes in a formal [5+1] pathway to generate pyridothiazines. These intermediates can be unstable and undergo a subsequent ring-contraction and desulfuration sequence to yield the indolizine core. rsc.org This stepwise [(5+1)−1] pathway highlights the versatility of zwitterionic species in complex heterocyclic synthesis. rsc.orgresearchgate.net

The general mechanism involving a pyridinium 1,4-zwitterion can be conceptualized as follows:

Nucleophilic attack of the zwitterion on an electrophile, leading to dearomatization of the pyridine ring. mdpi.com

Intramolecular cyclization to form a bicyclic intermediate. mdpi.com

Aromatization, often through the elimination of a leaving group, to furnish the final indolizine product. mdpi.com

Metal-indolizine zwitterion complexes have also been proposed as key intermediates in metal-catalyzed cycloisomerization reactions of propargylic pyridines, further underscoring the importance of zwitterionic species in indolizine synthesis. acs.org

Radical Intermediates and Pathways

Synthetic approaches utilizing radical intermediates have gained increasing attention for the construction of the indolizine framework due to their efficiency in forming C-C and C-X bonds. researchgate.netrsc.org These radical-induced strategies offer unique advantages, including high atom- and step-economy. researchgate.netrsc.org

Radical cyclization reactions are a prominent method for indolizine synthesis. rsc.org These reactions can be initiated by various radical triggers, and the subsequent cyclization of a suitably designed precursor leads to the formation of the indolizine ring. For example, a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides has been developed to provide access to structurally diverse indolizines. researchgate.net

The general steps in a radical-mediated indolizine synthesis can be outlined as:

Generation of a radical species from a precursor molecule.

Intramolecular cyclization of the radical onto the pyridine ring.

Subsequent rearomatization to form the stable indolizine product.

The choice of starting materials and reaction conditions can be tailored to control the regioselectivity of the cyclization and the nature of the substituents on the final indolizine ring. rsc.org

Detailed Catalytic Cycles in Metal-Mediated Syntheses

Transition metal catalysis has become an indispensable tool in the synthesis of indolizine derivatives, offering high efficiency and selectivity. rsc.orgnih.gov Various metals, including palladium, copper, gold, and rhodium, have been employed to catalyze the formation of the indolizine ring through different mechanistic cycles. organic-chemistry.orgrsc.org

A common strategy involves the metal-catalyzed cycloisomerization of functionalized pyridine derivatives. rsc.org For instance, palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides proceed via a 5-endo-dig cyclization initiated by an in situ formed acylpalladium species to yield indolizine derivatives. organic-chemistry.org

A generalized catalytic cycle for a metal-mediated indolizine synthesis, such as a palladium-catalyzed annulation, might involve the following key steps:

Oxidative Addition: The active metal catalyst (e.g., Pd(0)) undergoes oxidative addition to a starting material, such as an aryl halide.

Insertion/Coordination: The resulting organometallic species coordinates with the second reaction partner, for example, an alkyne-substituted pyridine.

Cyclization/Annulation: An intramolecular cyclization occurs, forming the five-membered ring of the indolizine core.

Reductive Elimination: The desired indolizine product is released from the metal center, and the catalyst is regenerated for the next cycle.

The choice of ligands on the metal catalyst can significantly influence the regioselectivity and efficiency of the reaction. organic-chemistry.org One-pot synthetic methodologies involving sequential palladium-catalyzed reactions have also emerged as a powerful approach for constructing complex heterocyclic architectures like indolizines with high atom economy. researchgate.net

Table 1: Comparison of Mechanistic Pathways in Indolizine Ring Formation

| Mechanistic Pathway | Key Intermediates | Driving Force | Common Reaction Types |

| Zwitterionic | Pyridinium ylides, 1,4-zwitterions | Electrostatic interactions, cycloaddition | 1,3-Dipolar cycloaddition, formal [5+1] annulation |

| Radical | Carbon-centered radicals | Unpaired electron reactivity | Intramolecular radical cyclization, cross-coupling |

| Metal-Mediated | Organometallic complexes | Catalyst-substrate interactions | Cycloisomerization, cross-coupling annulation |

Mechanistic Investigations in Thiazole-2-amine Ring Formation

The thiazole-2-amine moiety is a common structural motif in medicinally important compounds. Its synthesis is often achieved through well-established condensation reactions or more modern oxidative coupling methods.

Hantzsch Condensation Reaction Mechanisms

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole rings, including 2-aminothiazoles. nih.govchemhelpasap.com The reaction typically involves the condensation of an α-haloketone with a thioamide, such as thiourea (B124793), to form the thiazole-2-amine ring. chemhelpasap.comresearchgate.net This method is known for being high-yielding and straightforward to perform. chemhelpasap.com

The mechanism of the Hantzsch synthesis of a 2-aminothiazole (B372263) from an α-haloketone and thiourea can be described in the following steps: chemhelpasap.com

Nucleophilic Attack: The sulfur atom of thiourea, being a strong nucleophile, attacks the carbon atom bearing the halogen in the α-haloketone via an SN2 reaction, forming an isothiouronium salt intermediate.

Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. chemhelpasap.com

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form a 4-hydroxy-4,5-dihydro-2-aminothiazole.

Aromatization: A final dehydration step leads to the formation of the aromatic 2-aminothiazole ring.

Microwave-assisted Hantzsch synthesis has been shown to improve reaction times and yields for the preparation of various 2-aminothiazole derivatives. nih.gov

Oxidative Coupling and Cyclization Mechanisms

More contemporary methods for the synthesis of thiazoles involve oxidative coupling and cyclization reactions. These approaches often provide access to a broader range of substituted thiazoles under milder conditions. organic-chemistry.org

One such strategy is the electrochemical oxidative cyclization of enaminones with thioamides, which offers a green and sustainable route to thiazoles without the need for metals or chemical oxidants. researchgate.net Another approach involves the copper-catalyzed aerobic oxidative synthesis of thiazoles from aldehydes, primary amines, and elemental sulfur. nih.gov

A proposed mechanism for the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids involves the following key transformations:

Activation: The carboxylic acid is activated, for instance, by thionyl chloride.

Cyclization: An intramolecular cyclization then occurs.

Deoxygenation: In situ sulfoxide (B87167) deoxygenation affords the final thiazole product. nih.gov

These oxidative methods often proceed through a cascade of reactions, forming multiple bonds in a single operation, which is highly desirable from a synthetic efficiency standpoint. organic-chemistry.org Control experiments in some of these oxidative cyclizations have suggested that the reactions may not proceed through a radical pathway. organic-chemistry.org

Table 2: Key Steps in Thiazole-2-amine Ring Formation Mechanisms

| Mechanism | Step 1 | Step 2 | Step 3 | Step 4 |

| Hantzsch Condensation | SN2 attack of thiourea on α-haloketone | Intramolecular nucleophilic attack by nitrogen | Dehydration of tetrahedral intermediate | Aromatization via second dehydration |

| Oxidative Cyclization | Activation of starting material | Intramolecular cyclization | In situ oxidation/deoxygenation | Aromatization |

Catalytic Mechanisms in Thiazole-2-amine Synthesis

The synthesis of the thiazole-2-amine framework, a critical component of many biologically active compounds, is frequently achieved through the Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thiourea or thioamide. The efficiency, selectivity, and environmental impact of this synthesis are significantly enhanced by the use of catalysts. The catalytic mechanisms can vary substantially depending on the nature of the catalyst—whether it is an acid, a metal complex, an organocatalyst, or a biocatalyst—and the specific reaction conditions. These catalysts facilitate key mechanistic steps, including enolization, nucleophilic attack, and cyclization/dehydration, ultimately leading to the aromatic thiazole ring.

The development of catalytic systems aims to increase reaction rates, improve yields, and allow for milder reaction conditions. nih.gov Many modern approaches focus on green chemistry principles, employing reusable and environmentally benign catalysts. bepls.com The catalytic synthesis can often be performed as a one-pot, multi-component reaction, which improves efficiency by avoiding the isolation of intermediates. researchgate.net

A variety of catalysts have been explored for the synthesis of 2-aminothiazoles. These include heterogeneous catalysts like silica (B1680970) chloride and montmorillonite-K10, as well as homogeneous catalysts. researchgate.netresearchgate.net For instance, iodine has been used as a catalyst in the condensation of phenacyl halide and thiourea, leading to excellent yields in short reaction times at ambient temperature. researchgate.net Similarly, p-toluenesulfonic acid (PTSA) has been employed in the microwave-assisted synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates. bepls.com

In a notable green chemistry approach, silica-supported tungstosilisic acid has been used as a reusable catalyst for a one-pot, three-component synthesis of Hantzsch thiazole derivatives. nih.govresearchgate.net This method can be performed under conventional heating or with ultrasonic irradiation, highlighting the versatility of modern catalytic systems. researchgate.net Another innovative method utilizes a lipase (B570770) as a biocatalyst under ultrasound irradiation in an aqueous medium for the synthesis of 2,4-disubstituted thiazoles. nih.gov

More complex catalytic systems, such as multifunctional magnetic nanocatalysts, have also been developed. rsc.org A proposed mechanism for a Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst involves the activation of a carbonyl group, followed by nucleophilic attack by the thiol group of thiourea and subsequent intramolecular condensation to form the thiazole ring. rsc.org Metal-catalyzed approaches are also prevalent, with copper and palladium catalysts being used for various C-S and C-N bond formations in thiazole synthesis. organic-chemistry.org For example, a copper-catalyzed [3+1+1] condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides an efficient route to thiazoles. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of 2-aminothiazole derivatives, highlighting the diversity of modern catalytic approaches.

| Catalyst Type | Specific Catalyst Example | Reactants | Key Features |

| Heterogeneous Acid Catalyst | Silica Supported Tungstosilisic Acid (SiW.SiO₂) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Reusable catalyst, one-pot synthesis, compatible with ultrasound irradiation. nih.govresearchgate.net |

| Homogeneous Acid Catalyst | p-Toluenesulfonic Acid (PTSA) | Propargylamines, substituted isothiocyanates | Microwave-assisted, rapid synthesis. bepls.com |

| Halogen Catalyst | Iodine (I₂) | Ketones, thiourea | Oxidative cyclocondensation, mild conditions. nih.gov |

| Biocatalyst | Lipase | Arylethanones, KBrO₃, thioamide | Green synthesis in water, ultrasound-assisted. nih.gov |

| Nanocatalyst | Ca/4-MePy-IL@ZY-Fe₃O₄ | Methyl ketones, thiourea, TCCA | Magnetic, reusable, multifunctional catalyst system. rsc.org |

| Metal Catalyst (Copper) | Copper Iodide (CuI) | Oximes, anhydrides, potassium thiocyanate | [3+1+1] condensation, mild, redox-neutral conditions. organic-chemistry.org |

| Metal Catalyst (Palladium) | Palladium(II) Acetate (Pd(OAc)₂) | Vinyl azides, potassium thiocyanate | Highly selective for 4-substituted 2-aminothiazoles. organic-chemistry.org |

While a specific catalytic mechanism for the synthesis of 4-(2-Methylindolizin-3-yl)thiazol-2-amine is not extensively detailed in the literature, the synthesis of structurally related 4-(indol-3-yl)thiazol-2-amines has been reported. nih.gov This synthesis proceeds by reacting substituted 3-(α-chloroacetyl)indoles with thiourea in methanol (B129727) in the presence of a base. nih.gov This suggests a pathway consistent with the general principles of the Hantzsch synthesis, where the base facilitates the nucleophilic attack of thiourea on the α-haloketone derived from the indole (B1671886). The development of specific catalytic mechanisms for indolizine-containing thiazoles remains an area for further investigation, likely drawing upon the established catalytic principles for the broader class of 2-aminothiazoles.

Computational and Theoretical Chemistry Studies of 4 2 Methylindolizin 3 Yl Thiazol 2 Amine and Analogues

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation are essential tools for investigating the behavior of 4-(2-Methylindolizin-3-yl)thiazol-2-amine and its analogues at an atomic level. These methodologies are employed to build three-dimensional models of the molecule, optimize its geometry, and simulate its dynamic behavior.

Commonly used techniques include:

Molecular Mechanics (MM): This method utilizes classical physics and force fields, such as Tripos, to calculate the potential energy of the molecular system. nih.gov It is frequently used for energy minimization of the initial molecular structure to obtain a stable conformation before more computationally intensive studies like molecular docking. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment (e.g., solvent or a biological receptor). This technique helps in validating the stability of ligand-protein complexes predicted by molecular docking and understanding the dynamic nature of the interactions. nih.gov For related thiazole (B1198619) derivatives, MD simulations have been used to verify the stability of docking poses and analyze the binding interactions over time. nih.gov

Software: A variety of software packages are utilized for these studies. For instance, the SYBYL software suite is often used for constructing and minimizing the energy of molecular structures. nih.gov

These computational approaches serve as the foundation for more specific analyses, including quantum chemical calculations, molecular docking, and QSAR studies, by providing accurate and energetically favorable three-dimensional structures.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are applied to analyze the electronic properties of this compound and its analogues. ekb.eg These studies provide deep insights into the molecule's reactivity, stability, and intermolecular interaction capabilities.

Key parameters calculated in these analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. ekb.eg

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), which are critical for understanding non-covalent interactions with biological targets.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, various descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated. researchgate.net These parameters help in quantifying the molecule's reactivity and are often used in QSAR studies. researchgate.netresearchgate.net

For example, in studies of related thiazolidinone derivatives containing an indole (B1671886) ring, DFT calculations have been used to determine that modifications to the structure can significantly alter the molecule's hardness and softness, thereby influencing its biological activity. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Chemical Hardness/Softness | Measures the resistance to change in electron distribution. |

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. impactfactor.org This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity.

The process involves:

Preparation of Receptor and Ligand: The three-dimensional structures of the biological target (e.g., from the Protein Data Bank) and the ligand are prepared, which includes adding hydrogen atoms and assigning charges.

Docking Simulation: The ligand is placed in the binding site of the receptor, and various algorithms are used to explore different binding poses, rotations, and conformations.

Scoring and Analysis: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-stacking. impactfactor.org

For analogues such as 4-(indol-3-yl)thiazole-2-amines, docking studies have suggested that their antibacterial activity may stem from the inhibition of enzymes like E. coli MurB, while their antifungal activity could be due to the inhibition of CYP51. mdpi.comresearchgate.net Similarly, related 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives have been docked into the active site of cyclin-dependent kinase 12 (CDK12) to explore their potential as cancer therapeutics. nih.gov

Table 2: Example of Molecular Docking Results for Analogous Thiazole Compounds

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-substituted-3-(thiazol-2-yl)thiazolidin-4-one | DNA Gyrase (1KZN) | -5.7 to -6.8 | Not specified |

| 4-(Indol-3-yl)thiazole-2-amine | E. coli MurB | Not specified | Not specified |

| 4-(Indol-3-yl)thiazole-2-amine | CYP51 | Not specified | Not specified |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine | CDK12 | Not specified | Not specified |

Note: Specific binding affinity values and interacting residues depend on the exact ligand and protein studied.

In Silico Prediction and Profiling of Molecular Interactions

Beyond predicting a single binding pose, computational methods are used to create a detailed profile of the potential molecular interactions of this compound. This involves analyzing the types and strengths of interactions that the molecule can form, which is crucial for understanding its specificity and affinity for various biological targets.

Interaction profiling often involves:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor.

Interaction Fingerprints: After docking, the pattern of interactions between the ligand and the receptor's amino acid residues can be converted into a "fingerprint." This allows for the rapid comparison of binding modes across different ligands or different receptors.

ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (T) of a compound. nih.gov For instance, studies on 4-(indol-3-yl)thiazole-2-amines have involved predicting their drug-likeness based on rules like Lipinski's Rule of Five to assess their potential as orally bioavailable drugs. mdpi.com

These predictions help to prioritize compounds for synthesis and experimental testing, reducing the time and resources required for drug discovery. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.

The development of a QSAR model typically involves:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Studies on various thiazole derivatives have successfully employed 2D and 3D-QSAR methods. nih.gov For example, 3D-QSAR studies on CDK inhibitors have used Comparative Molecular Field Analysis (CoMFA) to analyze the impact of steric and electrostatic fields on inhibitory activity. nih.gov Such models provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, thus guiding lead optimization. nih.gov

Conformational Dynamics and Energy Landscape Analysis

While static models from docking provide valuable information, understanding the conformational dynamics of this compound is crucial, as the molecule's shape and flexibility can significantly influence its ability to bind to a receptor.

Computational techniques used for this analysis include:

Conformational Search: Algorithms are used to systematically or randomly explore the possible conformations of the molecule to identify low-energy (i.e., more stable) shapes.

Potential Energy Surface (PES) Mapping: This involves calculating the energy of the molecule as a function of its geometric parameters (e.g., bond rotation angles). The resulting "energy landscape" reveals the most stable conformations (energy minima) and the energy barriers between them.

Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations provide a dynamic view of the molecule's conformational changes over time, offering insights into its flexibility and the relative populations of different conformational states. nih.gov

For related heterocyclic systems, conformational analysis has been used to determine the most likely three-dimensional structure in solution, which is essential for accurately predicting its interactions with biological targets. mdpi.com Analysis of the dihedral angles between the different ring systems of the molecule is a key component of these studies. nih.gov

Structure Activity Relationship Sar Exploration of 4 2 Methylindolizin 3 Yl Thiazol 2 Amine Analogues

Positional and Substituent Effects on the Indolizine (B1195054) Substructure

The indolizine ring system, a bicyclic aromatic heterocycle, offers multiple positions for substitution, each potentially influencing the molecule's biological activity. The parent compound features a methyl group at the 2-position of the indolizine core.

In general, for biologically active indolizine derivatives, the nature and position of substituents on the ring system are critical for potency and selectivity. For instance, the introduction of various substituents on the indolizine ring has been shown to modulate a range of biological activities. While direct data on the 4-(2-methylindolizin-3-yl)thiazol-2-amine series is limited, general observations from other indolizine-containing compounds suggest that:

Electron-donating and -withdrawing groups: The electronic properties of substituents on the indolizine ring can significantly impact activity. Electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., halogens, nitro) at various positions could alter the electron density of the ring system, thereby affecting its interaction with biological targets.

Steric factors: The size and bulkiness of substituents can influence how the molecule fits into a binding pocket. The 2-methyl group in the parent compound already introduces a certain steric profile. Varying this group to larger alkyl chains or introducing substituents at other positions would systematically probe the steric requirements for activity.

Without specific experimental data for this series, a hypothetical exploration of substituent effects on the indolizine ring is presented in the table below.

| Position of Substitution on Indolizine Ring | Hypothetical Substituent (R) | Potential Impact on Activity (Postulated) |

| 1 | -H, -CH₃, -Cl, -OCH₃ | Modification at this position could influence the orientation of the thiazole (B1198619) ring and impact binding affinity. |

| 5, 6, 7, 8 (on the pyridine-derived ring) | -H, -F, -Cl, -Br, -CH₃, -CF₃ | Substituents on the six-membered ring can affect physicochemical properties like lipophilicity and metabolic stability, which are crucial for overall activity. |

| 2 (modifying the existing methyl group) | -H, -C₂H₅, -CF₃ | Altering the 2-position substituent would directly test the importance of the methyl group for the observed (or desired) biological effect. |

Positional and Substituent Effects on the Thiazole-2-amine Substructure

The thiazol-2-amine moiety is a common scaffold in medicinal chemistry, and its SAR is relatively well-documented across various target classes. Modifications can be made at the 2-amino group and the 5-position of the thiazole ring.

Drawing parallels from studies on 4-(indol-3-yl)thiazol-2-amines, a close structural analogue, several trends can be anticipated:

2-Amino Group: This group is a key site for modification. Acylation, alkylation, or incorporation into various heterocyclic systems can dramatically alter the biological profile. For instance, the free amino group may be crucial for forming hydrogen bonds with a target protein.

5-Position of the Thiazole Ring: Introduction of substituents at this position can influence the electronic and steric properties of the thiazole ring. Small alkyl or halogen substituents could be explored to probe the spatial constraints of the binding site.

A study on 4-(indol-3-yl)thiazol-2-amines revealed that acylation of the 2-amino group with different acid chlorides led to a range of antimicrobial activities, suggesting that this position is amenable to substitution and can be optimized to enhance potency.

The following table summarizes potential modifications and their expected influence based on data from analogous compounds.

| Position of Substitution on Thiazole-2-amine Moiety | Hypothetical Substituent/Modification | Potential Impact on Activity (Inferred from Analogues) |

| 2-Amino Group (R¹) | -H (unsubstituted), -COCH₃, -COC₆H₅, -SO₂CH₃ | Acylation can modulate the electronic properties and hydrogen bonding capacity of the amino group, potentially leading to altered target engagement. |

| 5-Position (R²) | -H, -CH₃, -Cl, -Br | Introduction of small substituents at this position can fine-tune the steric and electronic profile of the molecule. |

Influence of Bridging Linkages on Functional Relationships

Currently, there is no available research that investigates the introduction of bridging linkages between the indolizine and thiazole-2-amine substructures in this specific scaffold. The direct C-C bond between the two ring systems provides a relatively rigid conformation. The introduction of flexible or rigid linkers (e.g., -CH₂-, -O-, -S-, -NH-) would significantly alter the spatial orientation of the two moieties. Such modifications would be a valuable strategy to explore the optimal positioning of the indolizine and thiazole rings for interaction with a biological target. The length and nature of the linker would be critical parameters to investigate.

Stereochemical Influences on Structure-Activity Paradigms

The core structure of this compound is planar and achiral. Therefore, stereochemical considerations would only become relevant upon the introduction of chiral centers. This could be achieved by:

Introducing a chiral substituent on either the indolizine or the thiazole-2-amine ring.

Adding a substituent with a chiral center to the 2-amino group.

Should a chiral center be introduced, it would be essential to separate and test the individual enantiomers, as it is common for one enantiomer to be significantly more active than the other. This stereoselectivity would provide valuable information about the three-dimensional nature of the binding site. However, without specific examples in the literature for this compound class, any discussion on stereochemical influences remains speculative.

Mechanisms of Biological Action of Indolizine Thiazole Amine Derivatives

Molecular and Cellular Target Identification and Elucidation

Research into this class of compounds has begun to shed light on the specific enzymes, pathways, and cellular processes they modulate. The following sections outline the key mechanisms of action that have been investigated for these derivatives.

The capacity of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. Derivatives of indolizine-thiazole are believed to interact with several key enzymes involved in pathological processes.

Protein Tyrosine Phosphatases (PTPs): PTPs are a group of signaling enzymes that regulate a wide range of cellular processes. nih.gov Aberrant PTP function is linked to diseases like cancer, diabetes, and autoimmune disorders. nih.gov While various heterocyclic compounds are known to inhibit PTPs, specific inhibitory studies on 4-(2-Methylindolizin-3-yl)thiazol-2-amine against specific PTPs like CD45 are not extensively detailed in the current literature. nih.govnih.gov

Cyclooxygenases (COX) and Lipoxygenases (LOX): COX and LOX are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes—mediators of inflammation. nih.gov Thiazole-containing compounds have been developed as potent anti-inflammatory agents by targeting these enzymes. nih.govnih.gov Some N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown significant inhibitory activity against 5-LOX. nih.gov The anti-inflammatory potential of thiazole (B1198619) derivatives is often linked to their ability to selectively inhibit the COX-2 isozyme, which is induced during inflammation. nih.gov

Table 1: 5-LOX Inhibition by select N-aryl-4-aryl-1,3-thiazole-2-amine Derivatives

| Compound | Structure | % LOX Inhibition | IC₅₀ (nM) |

|---|---|---|---|

| 3a | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 98% | 127 |

| 3b | Structure not specified | Potent | 35 |

| 3c | Structure not specified | Potent | 25 |

Data sourced from Suh et al. as cited in reference nih.gov.

MurB: The enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is essential for the biosynthesis of peptidoglycan in bacterial cell walls, making it an attractive target for novel antibacterial agents. researchgate.net Docking studies have suggested that the antibacterial action of 4-(indol-3-yl)thiazole-2-amines, which are structurally related to the subject compound, is likely due to the inhibition of E. coli MurB. nih.gov The thiazole core is a recurring motif in compounds designed to inhibit this enzyme. researchgate.net

CYP51: Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. researchgate.netresearchgate.net Its inhibition disrupts fungal cell membrane integrity. researchgate.net For related 4-(indol-3-yl)thiazole-2-amine compounds, molecular docking studies have implicated CYP51 inhibition as a primary mechanism for their observed antifungal activity. nih.gov

Beyond direct enzyme inhibition, these derivatives may interfere with fundamental cellular processes like the creation of nucleic acids and proteins. Research on related thiazole compounds suggests potential mechanisms:

Protein Synthesis: Some isatin-decorated thiazole derivatives have been investigated as potential inhibitors of Tyrosyl-tRNA synthetase (TyrRS), an enzyme crucial for attaching tyrosine to its corresponding tRNA molecule during protein synthesis. semanticscholar.org Inhibition of this enzyme would directly disrupt the translation process.

Nucleic Acid Synthesis: A recent study on 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives, which share a substituted aminothiazole core, identified them as potent inhibitors of cyclin-dependent kinase 12 (CDK12). nih.gov CDK12 is a key regulator of transcription elongation, and its inhibition leads to DNA damage and cell cycle arrest, indicating a mechanism that interferes with the fundamental process of gene expression. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. While some anticancer agents, including certain tubulin inhibitors, exhibit antivascular effects, specific studies detailing the direct modulation of angiogenesis signaling pathways by this compound or its close analogues are not prominent in the reviewed literature. mdpi.com

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. nih.gov They are a validated target for anticancer drugs. A significant body of research has identified various thiazole derivatives as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds typically act by binding to the colchicine-binding site on β-tublin, which prevents the assembly of microtubules, disrupts the mitotic spindle, and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. nih.govmdpi.com

Table 2: Activity of select Anilino Triazolopyrimidines as Tubulin Inhibitors

| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | Inhibition of Colchicine Binding (%) |

|---|---|---|

| 3d | 0.45 | 72% |

| 3f | > 10 | 21% |

| 3h | > 10 | 18% |

| 3l | 1.9 | 39% |

| CA-4 (Combretastatin A-4) | 0.52 | 98% |

Data represents related heterocyclic systems investigated for tubulin inhibition, as described in reference mdpi.com.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers high resistance to conventional antibiotics. nih.gov The inhibition of biofilm formation is a key strategy to combat chronic and persistent infections. New thiazole nortopsentin analogues have been shown to be effective inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net These compounds often act as anti-virulence agents, interfering with the initial stages of biofilm development without affecting the growth of planktonic (free-living) bacteria. nih.gov

Table 3: Inhibition of Biofilm Formation (IC₅₀) by Thiazole Nortopsentin Analogues

| Compound | Target Organism | IC₅₀ (µM) |

|---|---|---|

| 1p | Staphylococcus aureus ATCC 25923 | 1.2 |

| 2i | Staphylococcus aureus ATCC 25923 | 1.7 |

| 2j | Staphylococcus aureus ATCC 25923 | 2.0 |

| 2n | Staphylococcus aureus ATCC 25923 | 0.4 |

Data sourced from reference nih.gov.

Chronic inflammation can involve the activation of transcription factors like nuclear factor kappa B (NF-κB), which controls the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.gov Given that many thiazole derivatives are investigated for their anti-inflammatory properties, a plausible mechanism of action is the modulation of such intracellular signaling cascades. nih.gov By inhibiting upstream inflammatory mediators, these compounds could indirectly prevent the activation of the NF-κB pathway, leading to a downstream reduction in the inflammatory response.

Advanced Mechanistic Characterization of Biological Response

While direct studies on this compound are not available, the following sections discuss the established mechanisms of action for structurally related indolizine (B1195054) and thiazole compounds, which may offer insights into potential, yet unconfirmed, activities.

Research into various indolizine derivatives has demonstrated their capacity to induce programmed cell death, or apoptosis, in cancer cells through intrinsic pathways. For example, certain novel indolizine compounds have been shown to trigger apoptosis in HepG2 liver cancer cells by engaging the mitochondrial p53 pathway. nih.govresearchgate.net This process involves the activation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins to initiate mitochondrial-mediated apoptosis. nih.gov Similarly, a difluoro indolizine derivative has been observed to induce apoptosis in HCT-116 colon cancer cells. nih.gov

Thiazole derivatives are also widely recognized for their pro-apoptotic effects. nih.gov Their mechanisms often involve the disruption of key cellular processes, leading to the activation of apoptotic cascades. nih.gov

Table 1: Apoptotic Activity of Related Indolizine Derivatives

| Compound Class | Cell Line | Observed Apoptotic Pathway |

|---|---|---|

| Novel Indolizine Derivative | HepG2 | Mitochondrial p53 Pathway nih.govresearchgate.net |

This table presents data from related but distinct compounds, as no direct data for this compound was found.

The indolizine scaffold has been implicated in the modulation of cell cycle progression. Studies on pyrido[2,3-b]indolizine derivatives indicate an ability to affect cell cycle, leading to an accumulation of cells in the S and G2/M phases. iiarjournals.org In a similar vein, a difluoro indolizine derivative was found to cause an accumulation of HCT-116 cells in the G1 and S phases of the cell cycle. nih.gov

The thiazole moiety is also a common feature in compounds that induce cell cycle arrest. Thiazole derivatives have been noted to interfere with tubulin assembly, a critical process for mitotic spindle formation, which can lead to cell cycle arrest, typically at the G2/M phase. nih.govmdpi.com

Table 2: Cell Cycle Modulation by Related Indolizine Derivatives

| Compound Class | Cell Line | Effect on Cell Cycle |

|---|---|---|

| Pyrido[2,3-b]indolizine Derivatives | Colorectal Cancer Cells | Accumulation in S and G2/M phases iiarjournals.org |

This table presents data from related but distinct compounds, as no direct data for this compound was found.

Emerging Research Frontiers and Future Directions for Indolizine Thiazole Amine Research

Development of Novel and Sustainable Synthetic Protocols

The future synthesis of 4-(2-Methylindolizin-3-yl)thiazol-2-amine and its derivatives will increasingly prioritize efficiency, sustainability, and diversity. Traditional methods for synthesizing indolizine (B1195054) and thiazole (B1198619) cores, such as the Chichibabin reaction for indolizines and the Hantzsch synthesis for thiazoles, often require harsh conditions or toxic reagents. nih.govrsc.org Modern synthetic chemistry is moving towards greener and more efficient alternatives.

Future protocols are expected to include:

One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple starting materials in a single step to form complex products, reducing solvent waste, purification steps, and reaction time. bepls.comnih.gov The development of an MCR to construct the indolizine-thiazole framework would be a significant advancement.

Sustainable Catalysis: Research is focusing on replacing hazardous reagents with environmentally benign catalysts. This includes using biocatalysts, such as enzymes, or developing transition-metal-free catalytic systems. researchgate.net For instance, the use of anhydrous citric acid as a sustainable bio-based catalyst has been reported for indolizine synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis. This technology is ideal for optimizing the synthesis of novel indolizine-thiazole analogues.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by utilizing microwave irradiation for efficient heating. bepls.com

| Method | Traditional Approach (e.g., Hantzsch/Chichibabin) | Emerging Protocol |

| Principle | Stepwise formation of heterocyclic rings. | Combination of multiple steps in a single operation. |

| Catalysts/Reagents | Often requires strong acids/bases or toxic reagents (e.g., POCl₃). nih.gov | Utilizes green catalysts (e.g., biocatalysts, phase-transfer catalysts) or is catalyst-free. bepls.comnih.gov |

| Solvents | Typically uses conventional organic solvents. | Employs green solvents like water, glycerol, or solvent-free conditions. bepls.comresearchgate.net |

| Efficiency | Can be time-consuming with multiple intermediate steps. | Higher yields and significantly shorter reaction times. bepls.com |

| Sustainability | Generates more chemical waste. | Minimizes waste and energy consumption. nih.gov |

Integration of Advanced Spectroscopic and Analytical Techniques for Structural Characterization

While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are fundamental for structural elucidation, the unambiguous characterization of novel and complex this compound analogues demands more sophisticated methods. nih.govnih.gov These advanced techniques are crucial for confirming connectivity, stereochemistry, and understanding the three-dimensional structure, which are vital for structure-activity relationship (SAR) studies.

Key advanced techniques include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for definitively assigning proton and carbon signals, especially in complex substituted derivatives. rsc.orgmdpi.com

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of structure and stereochemistry. mdpi.comresearchgate.netmdpi.comnih.gov This is particularly important for resolving any ambiguity in isomeric products. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental compositions. mdpi.com

Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic properties. researchgate.net Comparing experimental data with these theoretical predictions provides powerful validation of the proposed structure. researchgate.net

| Technique | Information Provided | Application in Indolizine-Thiazole Research |

| 2D NMR (COSY, HSQC, HMBC) | Provides through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C). rsc.orgmdpi.com | Unambiguously assigns all proton and carbon signals, confirming the connectivity of the fused ring system and substituents. core.ac.uk |

| Single-Crystal X-ray Diffraction | Determines the precise 3D atomic coordinates, bond lengths, and angles. researchgate.net | Provides absolute structural proof, resolves isomeric uncertainty, and reveals intermolecular interactions in the crystal lattice. mdpi.comnih.gov |

| HRMS | Measures mass-to-charge ratio with very high accuracy. mdpi.com | Confirms the elemental formula of novel analogues and aids in identifying unknown metabolites. |

| DFT Calculations | Predicts molecular geometry, electronic structure, and spectroscopic parameters. researchgate.net | Complements experimental data by predicting NMR spectra and helps in understanding molecular properties. researchgate.net |

High-Throughput Screening and Combinatorial Chemistry in Analogue Discovery

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery relies on high-throughput screening (HTS) of large compound libraries. acs.orgresearchgate.net HTS allows for the rapid testing of thousands of compounds against a specific biological target, quickly identifying "hit" molecules for further development. researchgate.netthermofisher.com

Future efforts will focus on:

Combinatorial Chemistry: This approach enables the rapid synthesis of a large number of different but structurally related analogues (a "library"). mdpi.com By systematically varying the substituents on the indolizine and thiazole rings, researchers can efficiently generate a diverse library of compounds based on the core scaffold.

Solid-Phase Synthesis: This technique, a cornerstone of combinatorial chemistry, involves attaching the growing molecule to a solid support (resin), which simplifies purification and allows for automation, making the generation of large libraries more feasible. mdpi.com

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally complex and diverse molecules, moving beyond simple variations on a single scaffold to explore a wider chemical space.

Phenotypic Screening: Instead of testing compounds against a single, isolated target (like an enzyme), phenotypic screening assesses their effect on whole cells or organisms. This can uncover novel mechanisms of action and identify compounds that work through complex pathways.

The integration of these techniques allows for a systematic exploration of the structure-activity relationships (SAR) for this class of compounds, identifying which structural modifications lead to improved potency and selectivity. ku.edu

Predictive Modeling and Artificial Intelligence in Compound Design

Computational tools, particularly predictive modeling and artificial intelligence (AI), are revolutionizing drug design by reducing the time and cost associated with discovering new medicines. parssilico.com Instead of synthesizing and testing thousands of compounds randomly, these methods allow for the in silico design of molecules with a higher probability of success.

Key computational approaches for the this compound scaffold include:

Molecular Docking: This technique predicts how a compound will bind to the three-dimensional structure of a biological target, such as an enzyme or receptor. mdpi.com It helps in understanding binding interactions and prioritizing which analogues to synthesize.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity.

Machine Learning (ML) and AI: ML algorithms can be trained on large datasets of known active and inactive compounds to build predictive models. researchgate.net These models can then screen virtual libraries of millions of potential molecules to identify novel candidates with desired properties, a process that would be impossible in a physical lab. parssilico.comresearchgate.net

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound early in the design phase, helping to avoid costly failures later in development. nih.govnih.gov

| Computational Tool | Function | Application in Drug Design |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. mdpi.com | To visualize binding modes and prioritize compounds based on predicted binding affinity. |

| QSAR | Correlates chemical structure with biological activity. | To guide the design of new analogues with enhanced potency. |

| Machine Learning/AI | Builds predictive models from large datasets to identify novel active compounds. researchgate.net | To screen vast virtual libraries and predict activity, toxicity, and pharmacokinetic properties. parssilico.com |

| ADME/Tox Modeling | Predicts pharmacokinetic and toxicity profiles of molecules. nih.gov | To filter out compounds with poor drug-like properties early in the discovery process. nih.gov |

Deepening the Understanding of Multi-Targeted Mechanisms of Action

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. frontiersin.org Drugs that act on a single target are often limited in efficacy or prone to resistance. The concept of polypharmacology, where a single drug intentionally interacts with multiple targets, is an increasingly important strategy in drug discovery.

The indolizine-thiazole scaffold is well-suited for this approach, as both individual heterocycles are known to interact with a wide range of biological targets. nih.govderpharmachemica.com For example, various thiazole derivatives have been identified as inhibitors of kinases (e.g., PI3K/mTOR, CDK12), enzymes involved in inflammation (COX), and microbial targets. nih.govnih.govfrontiersin.orgnih.gov

Future research directions will involve:

Target Identification and Validation: Using chemoproteomics and other advanced biochemical techniques to identify the specific cellular targets of this compound and its most active analogues.

Systems Biology Approaches: Integrating data from genomics, proteomics, and phenotypic screening to build a comprehensive picture of how these compounds affect cellular networks.

Rational Design of Multi-Target Ligands: Intentionally designing analogues that can modulate two or more disease-relevant targets simultaneously. For instance, designing a compound that inhibits both a key cancer-promoting kinase and a protein involved in drug resistance.

By elucidating and harnessing the multi-targeted potential of this scaffold, researchers can aim to develop more effective and robust therapies for complex multifactorial diseases.

Q & A

Q. What are the common synthetic routes for 4-(2-Methylindolizin-3-yl)thiazol-2-amine, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves condensation reactions between thiazol-2-amine derivatives and indolizine precursors. A key route includes:

- Step 1 : Preparation of thiazol-2-amine intermediates via reaction of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine treatment to form hydrazinylthiazoles .

- Step 2 : Condensation with indolizine-aldehydes under reflux in methanol or ethanol with catalytic acetic acid, monitored by TLC for completion .

- Critical Conditions :

- Reagent Ratios : Equimolar reactants to avoid side products.

- Catalysts : Glacial acetic acid (4–5 drops) for efficient Schiff base formation .

- Purification : Recrystallization from ethanol or chloroform to isolate pure products .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of indolizine protons (δ 7.2–8.5 ppm) and thiazole NH2 (δ 5.5–6.0 ppm). Coupling patterns verify substitution positions .

- IR Spectroscopy : Identify C=N stretching (~1600 cm⁻¹) and NH2 bending (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the fused-ring system .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry in derivatives .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path algorithms can:

- Predict Transition States : Identify energy barriers for key steps like cyclization or Schiff base formation, enabling solvent/catalyst optimization .

- Screen Reaction Conditions : Simulate solvent effects (e.g., ethanol vs. DMF) on yield using COSMO-RS models .

- Feedback Loops : Integrate experimental data (e.g., TLC results) into machine learning models to refine computational predictions iteratively .

Q. How do structural modifications at specific positions influence the compound’s biological activity, and what methodologies are used to establish SAR?

- Methodological Answer :

- Modification Strategies :

- Indolizine C2 Methyl Group : Enhances lipophilicity, improving membrane permeability (tested via LogP assays) .

- Thiazole N2 Substitution : Introducing aryl groups (e.g., quinoline) boosts antitumor activity by targeting kinase domains .

- SAR Methodologies :

- In Vitro Assays : Measure IC50 against cancer cell lines (e.g., MTT assay) and compare with control derivatives .

- Docking Studies : Map binding interactions (e.g., with CDK2 or GSK-3β) using AutoDock Vina to rationalize activity trends .

Q. What strategies are recommended for resolving contradictions in activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., microsomal assays) to identify rapid clearance issues .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance in vivo retention .

- Dose-Response Reassessment : Conduct iterative in vivo studies with adjusted dosing regimens to align with in vitro efficacy thresholds .

Q. What purification techniques are effective for this compound, considering its solubility and stability?

- Methodological Answer :

- Recrystallization : Ethanol-water mixtures (70:30) for high-purity crystals; avoid prolonged heating to prevent decomposition .

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar byproducts. Monitor fractions via TLC (Rf ~0.5) .

- Stability Testing : Store under inert gas (N2) at -20°C to prevent oxidation of the thiazole NH2 group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.